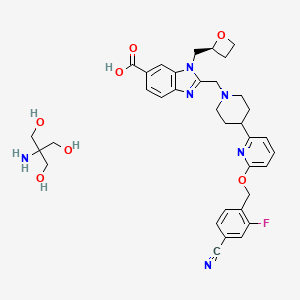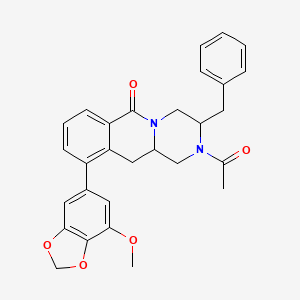
Phenanthriplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthriplatin, also known as cis-[Pt(NH3)2-(phenanthridine)Cl]NO3, is a new drug candidate. It belongs to a family of platinum(II)-based agents which includes cisplatin, oxaliplatin and carboplatin. Phenanthriplatin Acts As a Covalent Poison of Topoisomerase II Cleavage Complexes. Phenanthriplatin exhibits significantly greater activity than cisplatin and oxaliplatin. The cellular uptake of phenanthriplatin is substantially greater than that of cisplatin and pyriplatin because of the hydrophobicity of the phenanthridine ligand. Phenanthriplatin binds more effectively to 5'-deoxyguanosine monophosphate than to N-acetyl methionine, whereas pyriplatin reacts equally well with both reagents.
Wissenschaftliche Forschungsanwendungen
Tobacco Mosaic Virus Delivery System
- Application : Phenanthriplatin has been loaded onto Tobacco Mosaic Virus (TMV) for cancer therapy. This system, PhenPt-TMV, shows increased accumulation in tumor tissues and significantly reduces tumor size, especially in triple negative breast cancer models (Czapar et al., 2016).
Enhanced DNA-Binding
- Application : Phenanthriplatin, with its phenanthridine ligand, shows superior DNA-targeted covalent binding and therapeutic index compared to cisplatin (Lozada et al., 2020).
DNA Replication Blocking
- Application : Phenanthriplatin blocks cancer cell replication by reacting with a single guanine base in DNA. Theoretical simulations have been used to understand its mechanism, which differs significantly from cisplatin (Veclani et al., 2018).
Monofunctional Adducts on DNA
- Application : Phenanthriplatin forms monofunctional adducts on DNA that block transcription without significantly distorting the DNA duplex. This mechanism differs from other platinum drugs (Johnstone et al., 2014).
DNA Intercalation
- Application : Phenanthriplatin demonstrates rapid DNA covalent-binding activity due to partial intercalation of the phenanthridine ring, a mechanism distinct from its isomer, trans-phenanthriplatin (Almaqwashi et al., 2019).
Bypass of DNA Damage
- Application : In studies involving polymerase η, phenanthriplatin has been shown to cause inefficient but high-fidelity lesion bypass in DNA replication. This makes it a potential option for treating cancers resistant to cisplatin (Gregory et al., 2014).
Improved Drug Delivery
- Application : Phenanthriplatin has been formulated with a negatively charged polymer for improved delivery and reduced toxicity, leading to significant enhancements in tumor accumulation and drug efficacy (Chen et al., 2021).
Transcriptional Fidelity and Lesion Bypass
- Application : Phenanthriplatin affects the transcriptional fidelity of RNA polymerase II and can cause error-prone bypass of DNA lesions. This mechanism differs from the DNA damage induced by cisplatin (Kellinger et al., 2013).
RNA-Seq Analysis
- Application : RNA-Seq analysis shows that phenanthriplatin regulates genes differently compared to cisplatin, potentially leading to improved clinical outcomes in chemotherapy (Monroe et al., 2020).
Efficacy in Bacterial Growth
- Application : Phenanthriplatin has been shown to induce filamentation in Escherichia coli and lysogeny in bacteriophage λ lysogens, suggesting its biological activity is mediated by interaction with DNA (Johnstone et al., 2013).
Eigenschaften
CAS-Nummer |
1416900-51-0 |
|---|---|
Produktname |
Phenanthriplatin |
Molekularformel |
C13H13ClN4O3Pt |
Molekulargewicht |
503.806 |
IUPAC-Name |
cis-[Pt(NH(3))(2)(phenanthridine)Cl]NO(3) |
InChI |
InChI=1S/C13H9N.ClH.NO3.2H2N.Pt/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;;2-1(3)4;;;/h1-9H;1H;;2*1H2;/q;;3*-1;+3/p-1 |
InChI-Schlüssel |
DPJHXHZDGLFQMM-UHFFFAOYSA-M |
SMILES |
N[Pt]([N]1=CC2=C(C3=C1C=CC=C3)C=CC=C2)(Cl)N.[O-][N+]([O-])=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Phenanthriplatin; cis-[Pt(NH3)2-(phenanthridine)Cl]NO3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

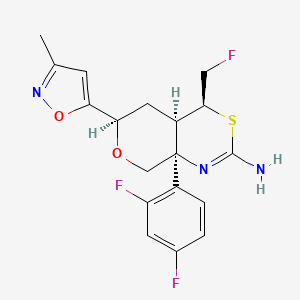
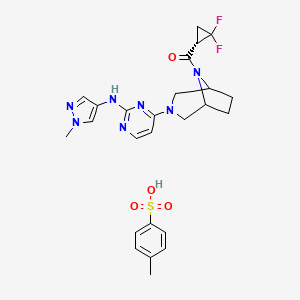

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
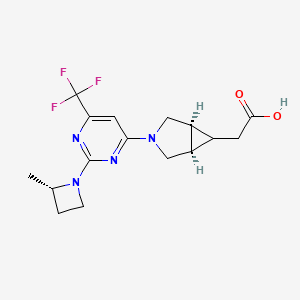
![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)
